BenchChemオンラインストアへようこそ!

4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Dopamine D4 receptor Structure–affinity relationship Radioligand binding

Select this specific 4-fluorobenzamide to ensure experimental reproducibility in your D4R studies. Unlike generic 'in-class' compounds, this analog delivers verified nanomolar D4 affinity (Ki=2.64 nM) and a clean D2 selectivity window (only 29% D2L displacement at 1 µM), critical for minimizing off-target cross-reactivity without masking agents. Its CNS-optimal logP (2.98) and 4-fluorobenzamide pharmacophore further enable ¹⁸F-radiolabeling, making it the rational scaffold for developing D4-selective PET tracers. Procurement as an analytical standard directly supports benchmarked SAR campaigns and target validation.

Molecular Formula C21H26FN3O
Molecular Weight 355.457
CAS No. 898414-51-2
Cat. No. B2375955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898414-51-2
Molecular FormulaC21H26FN3O
Molecular Weight355.457
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C
InChIInChI=1S/C21H26FN3O/c1-16-3-5-17(6-4-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-7-9-19(22)10-8-18/h3-10,20H,11-15H2,1-2H3,(H,23,26)
InChIKeyFGBRVMBFMCPLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-51-2): A High-Affinity Dopamine D4 Receptor Ligand for CNS Probe Development


4-Fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-51-2, ChEMBL ID CHEMBL1270322) is a synthetic 4-fluorobenzamide derivative within the N-arylpiperazine class, rationally designed as a high-affinity ligand for the dopamine D4 receptor (D4R) [1]. It was developed in the context of a systematic structure–affinity relationship (SAR) investigation aimed at generating D4-selective positron emission tomography (PET) tracer candidates, wherein the 4-fluorobenzamide moiety was introduced to enable future 18F-radiolabeling and to enhance D4 binding affinity relative to the 3-methoxybenzamide lead series [1]. The compound demonstrates nanomolar D4R affinity (Ki = 2.64 ± 0.47 nM), moderate lipophilicity (logP = 2.98), and a selectivity profile that distinguishes it from both the original lead compound and several in-class analogs [1].

Why Generic Substitution Is Not Viable for 4-Fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide in D4 Receptor Research


Dopamine D4 receptor ligands within the N-arylpiperazine benzamide class exhibit steep SAR, where minor structural modifications—such as changing the aryl substituent on the piperazine ring or replacing the benzamide methoxy with a fluoro atom—produce divergent D4 affinity, lipophilicity, and D2/D3 selectivity profiles that cannot be predicted by class membership alone [1]. For example, the 4-fluorobenzamide analog displays a >3-fold enhancement in D4 affinity compared to its direct 3-methoxybenzamide counterpart, while simultaneously altering D2L displacement by nearly 4-fold [1]. Such non-linear variations in potency, physicochemical properties, and off-target interactions mean that generic procurement of an 'in-class' compound without experimental verification of these parameters risks selecting a molecule with materially different pharmacological and pharmacokinetic behavior, undermining experimental reproducibility and translational relevance [1].

Quantitative Differentiation Evidence for 4-Fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-51-2) Against Comparator D4 Ligands


Superior D4 Binding Affinity Versus the 3-Methoxybenzamide Analog (Compound 4)

Replacement of the 3-methoxybenzamide group with a 4-fluorobenzamide moiety in the N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl] scaffold significantly enhances D4 receptor affinity. The 4-fluorobenzamide derivative (compound 10) exhibited a Ki of 2.64 ± 0.47 nM, representing a 3.5-fold improvement over its direct 3-methoxybenzamide congener (compound 4; Ki = 9.21 ± 0.83 nM) [1]. This head-to-head comparison within the same study confirms the beneficial contribution of the 4-fluoro substitution to target engagement [1].

Dopamine D4 receptor Structure–affinity relationship Radioligand binding

Enhanced D4 Affinity Over the Lead Compound 2 (PB-12)

The target compound (compound 10) demonstrated an approximately 1.9-fold improvement in D4 binding affinity compared to the parent lead compound 2 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, also known as PB-12), which displayed a Ki of 4.97 ± 1.00 nM [1]. This improvement was achieved through the combined modifications of replacing the 4-chlorophenyl group with a 4-methylphenyl on the piperazine and the 3-methoxybenzamide with a 4-fluorobenzamide [1].

Dopamine D4 receptor Lead optimization PET tracer development

Improved Lipophilicity Profile Relative to Lead Compound 2 for CNS Applications

The target compound exhibits a measured logP of 2.98 and a logD₇.₄ of 2.95, values that fall within the optimal lipophilicity range (logP 2.0–3.5) considered desirable for CNS-penetrant PET radioligands [1]. In comparison, the lead compound 2 (PB-12) had a higher logP of 3.31 and logD₇.₄ of 3.28, which was associated with elevated non-specific binding that precluded its utility for in vivo D4 receptor imaging [1]. The reduced lipophilicity of the target compound is predicted to lower non-specific binding while maintaining adequate passive BBB permeability [1].

Lipophilicity Blood–brain barrier penetration CNS PET tracer design

D2L Selectivity Profile Distinct from High-D2-Affinity D4 Ligands

At a screening concentration of 1 µM, the target compound (compound 10) displaced 29 ± 4.6% of specifically bound [³H]methylspiperone from rat cloned D2L receptors, indicating only moderate affinity for this off-target subtype [1]. This contrasts sharply with compound 11 (a closely related 4-fluorobenzamide bearing a 1,2-benzisoxazol-3-yl substituent), which showed 89 ± 5.2% displacement at the same concentration, and with compound 5 (the 3-methoxybenzamide analog of 11), which exhibited 84 ± 3.0% displacement [1]. The target compound's moderate D2L interaction places it in a distinct selectivity category, avoiding the pronounced D2 activity that limits the utility of certain high-affinity D4 ligands for selective D4 receptor interrogation [1].

Dopamine D2 receptor Receptor selectivity Off-target screening

Structural Enabling of ¹⁸F Radiolabeling Not Available in 3‑Methoxy Analogs

The 4-fluorobenzamide group in the target compound was explicitly designed to enable ¹⁸F radiolabeling via the corresponding 4-nitrobenzamide or 4-tributyltinphenyl precursor, a synthetic capability that is absent in the 3-methoxybenzamide series (compounds 4–8), which can only be labeled with ¹¹C through methylation of the corresponding phenol [1]. The longer half-life of ¹⁸F (109.8 min) compared to ¹¹C (20.4 min) provides significant logistical advantages for PET imaging studies, permitting off-site production and longer scan protocols [1].

¹⁸F radiolabeling PET tracer chemistry Fluorine-18

Validated Research and Industrial Application Scenarios for 4-Fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-51-2)


¹⁸F PET Tracer Development for Dopamine D4 Receptor Neuroimaging

The compound's 4-fluorobenzamide pharmacophore enables ¹⁸F radiolabeling (half-life 109.8 min), providing logistical flexibility for multi-center PET studies that cannot be achieved with ¹¹C-labeled 3-methoxybenzamide analogs (half-life 20.4 min) [1]. Its logP of 2.98 falls within the CNS-optimal range (2.0–3.5), predicting adequate blood–brain barrier penetration with reduced non-specific binding compared to the more lipophilic lead PB-12 (logP 3.31) [1]. This combination makes it a rational starting scaffold for developing a validated D4-selective PET radioligand, a long-standing but unmet goal in the field [1].

Selective Dopamine D4 Receptor Pharmacological Probe for In Vitro Binding Studies

With a D4 Ki of 2.64 ± 0.47 nM and only 29 ± 4.6% D2L displacement at 1 µM, the compound provides a favorable D4/D2 selectivity window for in vitro competition binding and autoradiography experiments where minimizing D2 cross-reactivity is critical [1]. This selectivity profile is materially cleaner than that of the equipotent compound 11 (89% D2L displacement) and compound 5 (84% D2L displacement), reducing the need for masking agents in D2-rich tissues [1].

Structure–Activity Relationship (SAR) Reference Standard for N-Arylpiperazine D4 Ligand Optimization

The compound serves as a defined reference point within a systematic SAR series, enabling direct quantitative comparisons of D4 affinity, lipophilicity, and D2 selectivity against the lead compound 2 (D4 Ki = 4.97 nM, logP 3.31) and the 3-methoxybenzamide analog compound 4 (D4 Ki = 9.21 nM) [1]. Procurement as an authentic analytical standard ensures that SAR studies are benchmarked against a well-characterized compound with published affinity, physicochemical, and selectivity data, supporting reproducible medicinal chemistry campaigns [1].

CNS Drug Discovery Programs Targeting D4 Receptor-Mediated Pathways

The D4 receptor is implicated in cognitive function, attention, and substance use disorders [1]. The compound's nanomolar D4 affinity and moderate CNS-appropriate lipophilicity position it as a useful tool compound for target validation studies, particularly in paradigms requiring discrimination of D4-mediated effects from those mediated by D2/D3 receptors, where compounds such as L-745,870 (D4 Ki = 0.43 nM, but with distinct brain pharmacokinetics) serve as alternative benchmarks [1].

Quote Request

Request a Quote for 4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.